molecular formula C20H18ClNO3 B11079076 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B11079076
M. Wt: 355.8 g/mol
InChI Key: DGQBJVYZBWGTDF-GLJUWKHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentaquinoline core, a benzoic acid moiety, and specific functional groups such as a chlorine atom and a methoxy group. Its distinct chemical structure makes it a subject of interest for research in medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline structure.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzoic Acid Moiety: This step involves coupling the cyclopentaquinoline intermediate with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorine atom or the benzoic acid moiety, potentially leading to dechlorination or reduction to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

In medicinal chemistry, 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a lead compound for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the methoxy group and the chlorine atom in particular may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C20H18ClNO3/c1-25-16-10-9-15(21)17-13-3-2-4-14(13)18(22-19(16)17)11-5-7-12(8-6-11)20(23)24/h2-3,5-10,13-14,18,22H,4H2,1H3,(H,23,24)/t13-,14+,18+/m1/s1

InChI Key

DGQBJVYZBWGTDF-GLJUWKHASA-N

Isomeric SMILES

COC1=C2C(=C(C=C1)Cl)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.